
2,4-Difluoro-5-methylbenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-methylbenzotrifluoride is a fluorinated organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzotrifluoride core. It is commonly used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methylbenzotrifluoride typically involves the fluorination of a suitable precursor. One common method is the selective fluorination of 2,4-dichloro-5-methylbenzotrifluoride using a fluorinating agent such as potassium fluoride (KF) under controlled conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2,4-Difluoro-5-methylbenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce carboxylic acids or aldehydes.
科学的研究の応用
2,4-Difluoro-5-methylbenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 2,4-Difluoro-5-methylbenzotrifluoride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The compound can modulate the activity of these targets by forming strong hydrogen bonds and van der Waals interactions, leading to changes in their function and activity.
類似化合物との比較
Similar Compounds
3,4-Difluoro-2-methylbenzotrifluoride: Similar structure but with different fluorine atom positions.
2,6-Difluoro-3-methylbenzotrifluoride: Another isomer with fluorine atoms at different positions.
2-Chloro-3-methylbenzotrifluoride: Contains a chlorine atom instead of fluorine.
Uniqueness
2,4-Difluoro-5-methylbenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 4 positions enhances its reactivity and stability, making it a valuable compound in various chemical transformations and applications.
特性
分子式 |
C8H5F5 |
|---|---|
分子量 |
196.12 g/mol |
IUPAC名 |
1,5-difluoro-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
InChIキー |
UHFVAMZHMATYFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


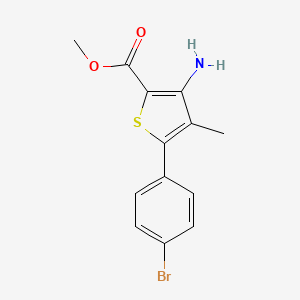
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
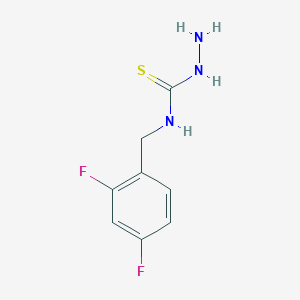
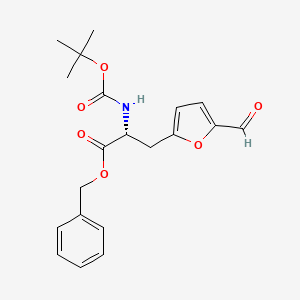
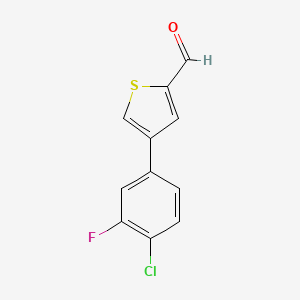
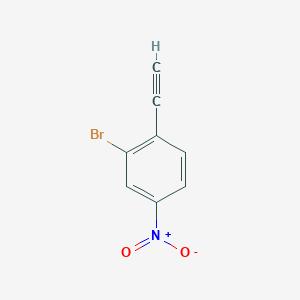
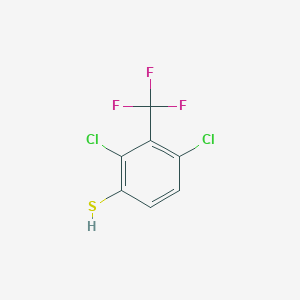
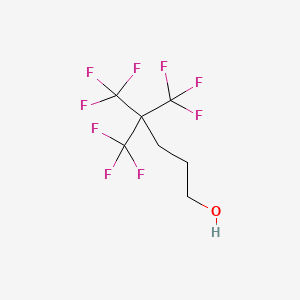
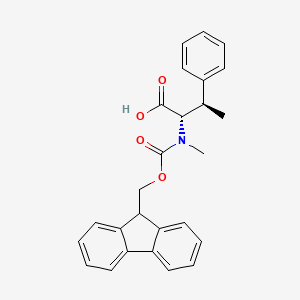
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
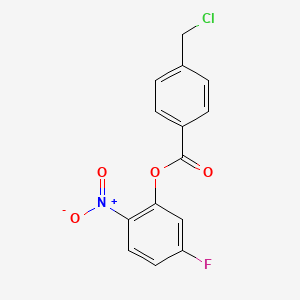

![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
